1-Amino-1-phenylpropan-2-one
Overview
Description
1-Amino-1-phenylpropan-2-one is an organic compound with the molecular formula C9H11NO It is a derivative of phenylacetone, featuring an amino group attached to the second carbon of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reductive amination of phenylacetone. This process typically uses ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of phenylacetone in the presence of ammonia. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenylacetone or benzoic acid.
Reduction: 1-Phenyl-2-propanol or secondary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
1-Amino-1-phenylpropan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-1-phenylpropan-2-one involves its interaction with various molecular targets. It can act as a precursor to neurotransmitters, influencing the central nervous system. The compound may also interact with enzymes involved in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Phenylacetone: A precursor in the synthesis of 1-Amino-1-phenylpropan-2-one, known for its use in the production of amphetamines.
2-Amino-1-phenyl-1-propanone: A structural isomer with similar chemical properties but different biological activities.
Phenylpropanolamine: A related compound with sympathomimetic properties, used as a decongestant and appetite suppressant.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-amino-1-phenylpropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTYOUCNSTZVDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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